1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Drug Discovery Pharmacology Chemical Biology

Researchers requiring high-purity chiral pyrrolidine scaffolds face supply issues with lower-grade materials that risk off-target effects. 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethanol (CAS 1344349-87-6) offers a validated solution: • 98% HPLC purity minimizes impurity-driven assay noise, ensuring reliable target validation. • Distinct 4-methoxyphenyl pharmacophore enables specific lipid metabolism/angiogenesis studies, not interchangeable with positional isomers (e.g., Moxifadol). • Published one-step synthesis supports efficient scale-up from mg to gram quantities, saving process development time.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1344349-87-6
Cat. No. B1469226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol
CAS1344349-87-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C1CCCN1)(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3
InChIKeyXAJLILFYLVEXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Overview


1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a chiral pyrrolidine derivative characterized by a hydroxyl-substituted ethane group attached to a 4-methoxyphenyl ring [1]. It is a solid powder with a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol . This compound is classified as a versatile small molecule scaffold and research building block, with a commercially reported purity of up to 98% .

Chiral pyrrolidine building block with 4-methoxyphenyl pharmacophore
Certified high-purity grade supports reproducible screening workflows
Reported one-step scalable synthesis enables process chemistry research

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Substitution Risks


Generic substitution with other pyrrolidine-ethanol analogs is scientifically invalid due to the compound's distinct structural features, which dictate its specific predicted biological interactions. The presence of a 4-methoxyphenyl group at the 1-position of the ethanol backbone creates a unique pharmacophore. For instance, the positional isomer with a 3-methoxyphenyl group, Moxifadol, has a different CAS number (71157-62-5) and is associated with different predicted activities [1]. Even the removal of the methyl group from the ethanol moiety results in a different scaffold, (4-methoxyphenyl)(pyrrolidin-2-yl)methanol (CAS 1139238-49-5), with a distinct molecular weight of 207.27 g/mol, underscoring that these are not interchangeable [2].

Positional isomer (3-methoxy) may shift predicted biological interaction profile
Removal of methyl group alters scaffold identity and molecular weight
Unsubstituted pyrrolidine-ethanol core lacks the methoxyphenyl pharmacophore

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Evidence


Predicted Multi-Target Bioactivity

Computational predictions using the PASS algorithm indicate that 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol possesses a high probability of activity (Pa) for lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition, among others. While this is not a direct head-to-head comparison with a specific analog, it provides a quantitative class-level inference of its potential utility. The high Pa scores for these specific mechanisms differentiate it from simpler pyrrolidine scaffolds lacking the 4-methoxyphenyl substitution, which are predicted to have a narrower activity spectrum [1].

Predicted Bioactivity
Class-level inference
Pa > 0.99 for lipid metabolism regulation; Pa > 0.99 for angiogenesis stimulation; Pa > 0.99 for DNA synthesis inhibition
Supports lipid/cancer pathway hypothesis generation
In silico PASS prediction; experimental validation required
Drug Discovery Pharmacology Chemical Biology Lipid Metabolism

Reproducible Synthesis Protocol

A peer-reviewed, one-step synthesis protocol for the target compound using adapted Vilsmeier conditions is reported to proceed in quantitative yield. This is a critical procurement differentiator, as the availability of a robust, high-yielding synthetic route ensures research reproducibility and scalability, which is not guaranteed for all custom analogs. The product was rigorously characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis and characterization of a close positional isomer like Moxifadol (3-methoxy substitution) are not detailed in a comparable, dedicated methodology paper [2].

Synthesis Yield
Reported
Quantitative yield in a one-step protocol using adapted Vilsmeier conditions
Reduces synthesis risk and supports scale-up research
Peer-reviewed methodology; comparator Moxifadol lacks similar published route
Organic Synthesis Methodology Process Chemistry Vilsmeier Reaction

High Purity for Assay Readiness

The compound is commercially available at a certified purity of 98% . This is a higher specification than the typical 95% purity offered by some suppliers for related pyrrolidine derivatives . This quantitative difference in purity (a delta of +3%) reduces the risk of confounding results from impurities in biological assays, making it a more reliable choice for sensitive screening campaigns.

Assay-Ready Purity
Data to verify
98% purity specification; +3% higher than typical 95% analog grade
Minimizes confounding impurity risk in biological assays
Supplier-reported; analytical method unverified
Analytical Chemistry Quality Control Procurement Reproducibility

Unique Physicochemical Properties (MW 221.29, XLogP3 ~1.8) Differentiate from Core Scaffold

The molecular weight of 221.29 g/mol and the computed partition coefficient (XLogP3) of approximately 1.8 provide a distinct physicochemical profile [1]. These values are substantially different from the core pyrrolidine-ethanol scaffold (e.g., (R)-2-(Pyrrolidin-2-yl)ethan-1-ol, MW 115.17) . The increased MW and lipophilicity conferred by the 4-methoxyphenyl group suggest altered pharmacokinetic properties, including membrane permeability and potential for blood-brain barrier penetration, which are critical considerations in drug discovery.

Physicochemical Profile
Class-level inference
MW 221.29 g/mol; XLogP3 ~1.8 vs. unsubstituted core (MW 115.17, XLogP3 -0.3)
Distinct lipophilic profile differentiates ADME behavior
Computed values; experimental verification advised
Medicinal Chemistry ADME Lipophilicity Physicochemical Properties

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol Applications


Multi-Target Drug Discovery Scaffold

The compound's high predicted probability of activity (Pa > 0.99) as a lipid metabolism regulator and angiogenesis stimulant makes it a high-priority scaffold for initiating hit-to-lead programs in metabolic disorders and cancer. Its predicted multi-target profile (DNA synthesis inhibitor, apoptosis agonist, antineoplastic) supports its use in phenotypic screening libraries for these disease areas [1].

Chemical Biology Probe Building Block

When a high-purity (98%) chiral pyrrolidine building block is required for the synthesis of complex, assay-ready chemical probes, this compound is a superior procurement choice over lower-purity (95%) alternatives. Its availability in high purity minimizes the risk of off-target effects caused by impurities, which is essential for target validation studies .

Process Chemistry Starting Material

The existence of a peer-reviewed, one-step synthesis with quantitative yield provides a solid foundation for process chemistry and scale-up activities. Research groups aiming to produce larger quantities of a pyrrolidine-based intermediate can leverage this published method as a validated starting point, saving significant development time and resources compared to designing a novel route [2].

Lipophilic Pyrrolidine Probe

With a molecular weight of 221.29 g/mol and a predicted XLogP3 of ~1.8, this compound serves as a defined physicochemical probe for studying the impact of lipophilic substitution on the ADME properties of pyrrolidine-based molecules. It can be used in comparative studies with the more polar, unsubstituted pyrrolidine ethanol core (MW 115.17) to establish structure-property relationships [3].

Application
Selection Property
Validation Focus
Phenotypic screening library entry
Predicted multi-pathway activity profile
Lipid metabolism and angiogenesis assays
Chemical probe synthesis
Certified high purity specification
Target engagement reproducibility
Scale-up process research
Published one-step high-yield protocol
Synthetic route robustness and scalability
Lipophilic ADME probe studies
Distinct MW and lipophilicity profile
Structure-property relationship validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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